molecular formula C8H16O2 B7769609 3-Methylheptanoic acid CAS No. 57403-74-4

3-Methylheptanoic acid

Cat. No. B7769609
CAS RN: 57403-74-4
M. Wt: 144.21 g/mol
InChI Key: DVESMWJFKVAFSP-UHFFFAOYSA-N
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Patent
US04775692

Procedure details

Under argon atmosphere, to a solution of sodium metal (70.6 g, 3.07 mol) in absolute ethanol (900 ml) was added ethyl malonate (510 g, 3.18 mol) with stirring. Further, 2-bromohexane (475 g, 2.88 mol) was added dropwise gradually and, after sodium bromide was precipitated, in such a rate that ethanol was slowly refluxed. After addition reflux was continued for 4 hours. After cooling the mixture to room temperature 50% aqueous potassium hydroxide solution (843 g) was added dropwise and the reaction mixture was refluxed for 5 hours. Ethanol was distilled off and the residue was neutralized with concentrated hydrochloric acid (600 ml). The resulting solution was then extracted with ether (one liter×3) and the extracts were dried over anhydrous sodium sulfate. After concentration, the residue was heated at 130° C. for 2 hours and at 180° C. for 2.5 hours. The distillation of the residue under reduced pressure gave dl-3-methylheptanoic acid (310 g, 2.15 mol, 75%, b.p.: 124°-125° C./25 mmHg).
Quantity
70.6 g
Type
reactant
Reaction Step One
Quantity
510 g
Type
reactant
Reaction Step One
Quantity
900 mL
Type
solvent
Reaction Step One
Quantity
475 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Na].C(OCC)(=O)[CH2:3][C:4]([O-:6])=[O:5].Br[CH:12]([CH2:14][CH2:15][CH2:16][CH3:17])[CH3:13]>C(O)C>[CH3:13][CH:12]([CH2:14][CH2:15][CH2:16][CH3:17])[CH2:3][C:4]([OH:6])=[O:5] |^1:0|

Inputs

Step One
Name
Quantity
70.6 g
Type
reactant
Smiles
[Na]
Name
Quantity
510 g
Type
reactant
Smiles
C(CC(=O)[O-])(=O)OCC
Name
Quantity
900 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
475 g
Type
reactant
Smiles
BrC(C)CCCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
after sodium bromide was precipitated
TEMPERATURE
Type
TEMPERATURE
Details
in such a rate that ethanol was slowly refluxed
ADDITION
Type
ADDITION
Details
After addition
TEMPERATURE
Type
TEMPERATURE
Details
reflux
ADDITION
Type
ADDITION
Details
was added dropwise
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was refluxed for 5 hours
Duration
5 h
DISTILLATION
Type
DISTILLATION
Details
Ethanol was distilled off
EXTRACTION
Type
EXTRACTION
Details
The resulting solution was then extracted with ether (one liter×3)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the extracts were dried over anhydrous sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
After concentration
TEMPERATURE
Type
TEMPERATURE
Details
the residue was heated at 130° C. for 2 hours and at 180° C. for 2.5 hours
Duration
2.5 h
DISTILLATION
Type
DISTILLATION
Details
The distillation of the residue under reduced pressure

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
CC(CC(=O)O)CCCC
Measurements
Type Value Analysis
AMOUNT: AMOUNT 2.15 mol
AMOUNT: MASS 310 g
YIELD: PERCENTYIELD 75%
YIELD: CALCULATEDPERCENTYIELD 74.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04775692

Procedure details

Under argon atmosphere, to a solution of sodium metal (70.6 g, 3.07 mol) in absolute ethanol (900 ml) was added ethyl malonate (510 g, 3.18 mol) with stirring. Further, 2-bromohexane (475 g, 2.88 mol) was added dropwise gradually and, after sodium bromide was precipitated, in such a rate that ethanol was slowly refluxed. After addition reflux was continued for 4 hours. After cooling the mixture to room temperature 50% aqueous potassium hydroxide solution (843 g) was added dropwise and the reaction mixture was refluxed for 5 hours. Ethanol was distilled off and the residue was neutralized with concentrated hydrochloric acid (600 ml). The resulting solution was then extracted with ether (one liter×3) and the extracts were dried over anhydrous sodium sulfate. After concentration, the residue was heated at 130° C. for 2 hours and at 180° C. for 2.5 hours. The distillation of the residue under reduced pressure gave dl-3-methylheptanoic acid (310 g, 2.15 mol, 75%, b.p.: 124°-125° C./25 mmHg).
Quantity
70.6 g
Type
reactant
Reaction Step One
Quantity
510 g
Type
reactant
Reaction Step One
Quantity
900 mL
Type
solvent
Reaction Step One
Quantity
475 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Na].C(OCC)(=O)[CH2:3][C:4]([O-:6])=[O:5].Br[CH:12]([CH2:14][CH2:15][CH2:16][CH3:17])[CH3:13]>C(O)C>[CH3:13][CH:12]([CH2:14][CH2:15][CH2:16][CH3:17])[CH2:3][C:4]([OH:6])=[O:5] |^1:0|

Inputs

Step One
Name
Quantity
70.6 g
Type
reactant
Smiles
[Na]
Name
Quantity
510 g
Type
reactant
Smiles
C(CC(=O)[O-])(=O)OCC
Name
Quantity
900 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
475 g
Type
reactant
Smiles
BrC(C)CCCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
after sodium bromide was precipitated
TEMPERATURE
Type
TEMPERATURE
Details
in such a rate that ethanol was slowly refluxed
ADDITION
Type
ADDITION
Details
After addition
TEMPERATURE
Type
TEMPERATURE
Details
reflux
ADDITION
Type
ADDITION
Details
was added dropwise
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was refluxed for 5 hours
Duration
5 h
DISTILLATION
Type
DISTILLATION
Details
Ethanol was distilled off
EXTRACTION
Type
EXTRACTION
Details
The resulting solution was then extracted with ether (one liter×3)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the extracts were dried over anhydrous sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
After concentration
TEMPERATURE
Type
TEMPERATURE
Details
the residue was heated at 130° C. for 2 hours and at 180° C. for 2.5 hours
Duration
2.5 h
DISTILLATION
Type
DISTILLATION
Details
The distillation of the residue under reduced pressure

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
CC(CC(=O)O)CCCC
Measurements
Type Value Analysis
AMOUNT: AMOUNT 2.15 mol
AMOUNT: MASS 310 g
YIELD: PERCENTYIELD 75%
YIELD: CALCULATEDPERCENTYIELD 74.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04775692

Procedure details

Under argon atmosphere, to a solution of sodium metal (70.6 g, 3.07 mol) in absolute ethanol (900 ml) was added ethyl malonate (510 g, 3.18 mol) with stirring. Further, 2-bromohexane (475 g, 2.88 mol) was added dropwise gradually and, after sodium bromide was precipitated, in such a rate that ethanol was slowly refluxed. After addition reflux was continued for 4 hours. After cooling the mixture to room temperature 50% aqueous potassium hydroxide solution (843 g) was added dropwise and the reaction mixture was refluxed for 5 hours. Ethanol was distilled off and the residue was neutralized with concentrated hydrochloric acid (600 ml). The resulting solution was then extracted with ether (one liter×3) and the extracts were dried over anhydrous sodium sulfate. After concentration, the residue was heated at 130° C. for 2 hours and at 180° C. for 2.5 hours. The distillation of the residue under reduced pressure gave dl-3-methylheptanoic acid (310 g, 2.15 mol, 75%, b.p.: 124°-125° C./25 mmHg).
Quantity
70.6 g
Type
reactant
Reaction Step One
Quantity
510 g
Type
reactant
Reaction Step One
Quantity
900 mL
Type
solvent
Reaction Step One
Quantity
475 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Na].C(OCC)(=O)[CH2:3][C:4]([O-:6])=[O:5].Br[CH:12]([CH2:14][CH2:15][CH2:16][CH3:17])[CH3:13]>C(O)C>[CH3:13][CH:12]([CH2:14][CH2:15][CH2:16][CH3:17])[CH2:3][C:4]([OH:6])=[O:5] |^1:0|

Inputs

Step One
Name
Quantity
70.6 g
Type
reactant
Smiles
[Na]
Name
Quantity
510 g
Type
reactant
Smiles
C(CC(=O)[O-])(=O)OCC
Name
Quantity
900 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
475 g
Type
reactant
Smiles
BrC(C)CCCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
after sodium bromide was precipitated
TEMPERATURE
Type
TEMPERATURE
Details
in such a rate that ethanol was slowly refluxed
ADDITION
Type
ADDITION
Details
After addition
TEMPERATURE
Type
TEMPERATURE
Details
reflux
ADDITION
Type
ADDITION
Details
was added dropwise
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was refluxed for 5 hours
Duration
5 h
DISTILLATION
Type
DISTILLATION
Details
Ethanol was distilled off
EXTRACTION
Type
EXTRACTION
Details
The resulting solution was then extracted with ether (one liter×3)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the extracts were dried over anhydrous sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
After concentration
TEMPERATURE
Type
TEMPERATURE
Details
the residue was heated at 130° C. for 2 hours and at 180° C. for 2.5 hours
Duration
2.5 h
DISTILLATION
Type
DISTILLATION
Details
The distillation of the residue under reduced pressure

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
CC(CC(=O)O)CCCC
Measurements
Type Value Analysis
AMOUNT: AMOUNT 2.15 mol
AMOUNT: MASS 310 g
YIELD: PERCENTYIELD 75%
YIELD: CALCULATEDPERCENTYIELD 74.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04775692

Procedure details

Under argon atmosphere, to a solution of sodium metal (70.6 g, 3.07 mol) in absolute ethanol (900 ml) was added ethyl malonate (510 g, 3.18 mol) with stirring. Further, 2-bromohexane (475 g, 2.88 mol) was added dropwise gradually and, after sodium bromide was precipitated, in such a rate that ethanol was slowly refluxed. After addition reflux was continued for 4 hours. After cooling the mixture to room temperature 50% aqueous potassium hydroxide solution (843 g) was added dropwise and the reaction mixture was refluxed for 5 hours. Ethanol was distilled off and the residue was neutralized with concentrated hydrochloric acid (600 ml). The resulting solution was then extracted with ether (one liter×3) and the extracts were dried over anhydrous sodium sulfate. After concentration, the residue was heated at 130° C. for 2 hours and at 180° C. for 2.5 hours. The distillation of the residue under reduced pressure gave dl-3-methylheptanoic acid (310 g, 2.15 mol, 75%, b.p.: 124°-125° C./25 mmHg).
Quantity
70.6 g
Type
reactant
Reaction Step One
Quantity
510 g
Type
reactant
Reaction Step One
Quantity
900 mL
Type
solvent
Reaction Step One
Quantity
475 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Na].C(OCC)(=O)[CH2:3][C:4]([O-:6])=[O:5].Br[CH:12]([CH2:14][CH2:15][CH2:16][CH3:17])[CH3:13]>C(O)C>[CH3:13][CH:12]([CH2:14][CH2:15][CH2:16][CH3:17])[CH2:3][C:4]([OH:6])=[O:5] |^1:0|

Inputs

Step One
Name
Quantity
70.6 g
Type
reactant
Smiles
[Na]
Name
Quantity
510 g
Type
reactant
Smiles
C(CC(=O)[O-])(=O)OCC
Name
Quantity
900 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
475 g
Type
reactant
Smiles
BrC(C)CCCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
after sodium bromide was precipitated
TEMPERATURE
Type
TEMPERATURE
Details
in such a rate that ethanol was slowly refluxed
ADDITION
Type
ADDITION
Details
After addition
TEMPERATURE
Type
TEMPERATURE
Details
reflux
ADDITION
Type
ADDITION
Details
was added dropwise
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was refluxed for 5 hours
Duration
5 h
DISTILLATION
Type
DISTILLATION
Details
Ethanol was distilled off
EXTRACTION
Type
EXTRACTION
Details
The resulting solution was then extracted with ether (one liter×3)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the extracts were dried over anhydrous sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
After concentration
TEMPERATURE
Type
TEMPERATURE
Details
the residue was heated at 130° C. for 2 hours and at 180° C. for 2.5 hours
Duration
2.5 h
DISTILLATION
Type
DISTILLATION
Details
The distillation of the residue under reduced pressure

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
CC(CC(=O)O)CCCC
Measurements
Type Value Analysis
AMOUNT: AMOUNT 2.15 mol
AMOUNT: MASS 310 g
YIELD: PERCENTYIELD 75%
YIELD: CALCULATEDPERCENTYIELD 74.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.